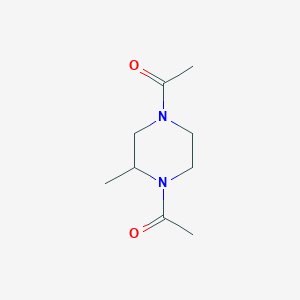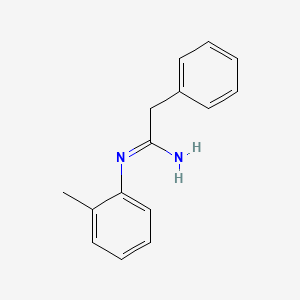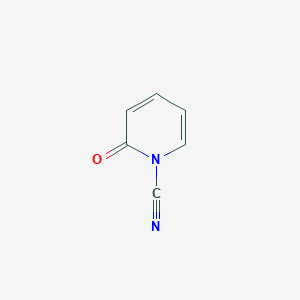
1,4-Cyanopyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyanopyridone is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where the nitrogen atom is part of a six-membered ring, and it contains both a cyano group (-CN) and a carbonyl group (C=O) at the 1 and 4 positions, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyanopyridone can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 4-cyanopyridine with appropriate reagents can lead to the formation of this compound.
Oxidation Reactions: Another approach involves the oxidation of 1,4-dihydropyridines, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters like temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyanopyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.
Substitution: The cyano and carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted pyridones, pyridines.
Applications De Recherche Scientifique
1,4-Cyanopyridone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-cyanopyridone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The cyano and carbonyl groups play a crucial role in its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
1,4-Cyanopyridone can be compared with other similar compounds, such as:
4-Cyanopyridine: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
2-Cyanopyridone: Has the cyano and carbonyl groups at different positions, leading to different reactivity and applications.
4-Pyridone: Lacks the cyano group, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C6H4N2O |
|---|---|
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
2-oxopyridine-1-carbonitrile |
InChI |
InChI=1S/C6H4N2O/c7-5-8-4-2-1-3-6(8)9/h1-4H |
Clé InChI |
QCIIPSCDZOKNAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


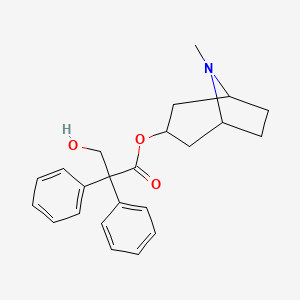
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
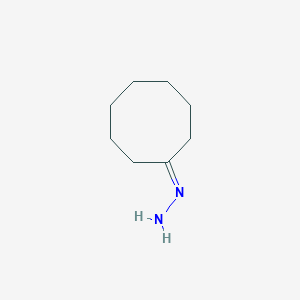
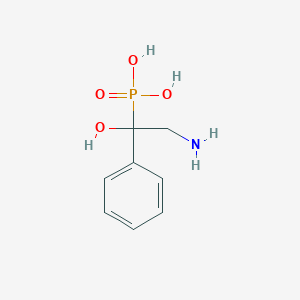
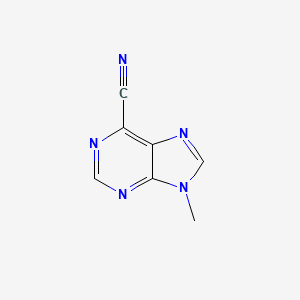
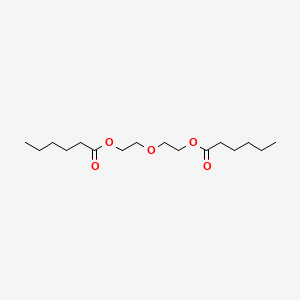
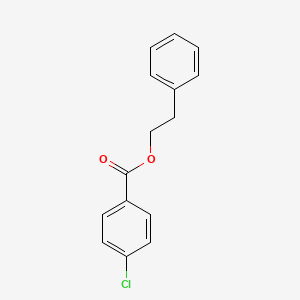
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)

